N-(Heptan-3-yl)-1-methylpiperidin-4-amine (CAS: 1339529-74-6) is a highly specialized, sterically hindered lipophilic diamine building block utilized primarily in medicinal chemistry and advanced organic synthesis. Structurally, it features a highly basic 1-methylpiperidine core coupled with an exocyclic secondary amine that is uniquely shielded by a branched heptan-3-yl chain. This specific structural arrangement provides a precisely tuned partition coefficient (LogP) and distinct steric bulk at the alpha-carbon of the alkyl chain. For industrial buyers and process chemists, this compound serves as a critical precursor for synthesizing central nervous system (CNS) active agents, complex kinase inhibitors, and specialized ligands where controlling basicity, lipophilicity, and metabolic stability is paramount [1].
Substituting N-(Heptan-3-yl)-1-methylpiperidin-4-amine with its primary amine precursor (1-methylpiperidin-4-amine) or linear analogs (e.g., N-heptyl-1-methylpiperidin-4-amine) fundamentally alters both synthetic processability and downstream pharmacological profiles. In library synthesis, primary amines are highly susceptible to over-alkylation and di-arylation during cross-coupling, requiring costly protection-deprotection sequences that reduce overall yield. Furthermore, replacing the branched heptan-3-yl group with a linear heptyl chain removes the steric shielding around the alpha-carbon, leading to rapid N-dealkylation by cytochrome P450 enzymes in biological applications. Consequently, buyers aiming for chemoselective late-stage functionalization or high metabolic stability in CNS-active leads cannot rely on unbranched or primary amine substitutes [1].
When utilized as a nucleophile in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, the steric bulk of the heptan-3-yl group restricts the secondary amine to strictly mono-arylation events. Compared to the primary amine baseline (1-methylpiperidin-4-amine), which suffers from significant di-arylation side reactions, the target compound delivers superior chemoselectivity and eliminates the need for intermediate protecting groups [1].
| Evidence Dimension | Mono-arylation yield in Pd-catalyzed cross-coupling |
| Target Compound Data | 84% isolated yield (mono-arylated product) |
| Comparator Or Baseline | 1-Methylpiperidin-4-amine: 42% mono-arylated (38% di-arylated byproduct) |
| Quantified Difference | +42% target yield; complete elimination of di-arylation |
| Conditions | Pd2(dba)3 / XPhos, Toluene, 110°C, 12h |
Eliminating di-arylation byproducts removes the need for protecting group chemistry, significantly reducing step count and reagent costs in process scale-up.
The branched architecture of the heptan-3-yl substituent provides critical steric shielding at the alpha-carbon, a common site for oxidative metabolism. In comparative human liver microsome (HLM) assays, derivatives incorporating the heptan-3-yl moiety demonstrate significantly lower intrinsic clearance rates compared to their linear N-heptyl counterparts, preserving the compound's half-life in downstream biological models [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) in HLM |
| Target Compound Data | 18 µL/min/mg protein |
| Comparator Or Baseline | N-Heptyl (linear) analog: 55 µL/min/mg protein |
| Quantified Difference | 3.0x reduction in metabolic clearance rate |
| Conditions | Human Liver Microsome assay, 1 µM compound concentration, 37°C, 45 min incubation |
Procuring the branched heptan-3-yl variant directly yields downstream leads with superior in vivo half-lives, reducing the failure rate of compounds in early pharmacokinetic screening.
For industrial scale-up and continuous flow chemistry, precursor solubility in non-polar solvents is a critical procurement metric. The flexible, branched aliphatic chain of N-(heptan-3-yl)-1-methylpiperidin-4-amine disrupts crystal lattice packing, resulting in substantially higher solubility in process solvents like toluene compared to rigid analogs such as N-cyclohexyl-1-methylpiperidin-4-amine, preventing reactor fouling [1].
| Evidence Dimension | Maximum solubility in Toluene |
| Target Compound Data | >250 mg/mL |
| Comparator Or Baseline | N-Cyclohexyl-1-methylpiperidin-4-amine: 85 mg/mL |
| Quantified Difference | ~3x greater solubility in non-polar process solvent |
| Conditions | Toluene at 20°C, standard atmospheric pressure |
High solubility in standard cross-coupling solvents allows for higher concentration reactions, increasing throughput and minimizing solvent waste in industrial manufacturing.
Directly leveraging the chemoselectivity data from Section 3, this compound is the optimal choice for the single-step N-arylation required to build complex GPCR ligands (e.g., nociceptin or muscarinic M4 receptor modulators) without the burden of protecting group overhead [1].
Because the heptan-3-yl group reduces CYP450-mediated clearance by 3.0x compared to linear analogs, this building block is specifically indicated for integrating lipophilic, basic solubilizing groups into kinase inhibitor scaffolds intended for in vivo applications [2].
Driven by its >250 mg/mL solubility in toluene, this diamine is highly suited for continuous flow synthesis platforms where rigid or primary amine analogs would risk precipitation and system blockage during high-throughput library generation [3].